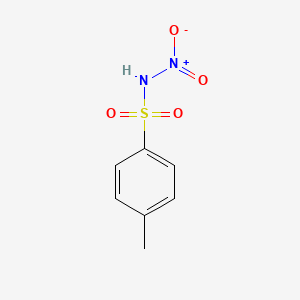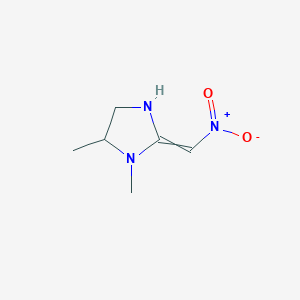
3-(Ethylsulfanyl)-2,5-dimethylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylsulfanyl)-2,5-dimethylpyrazine is a sulfur-containing heterocyclic compound It belongs to the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2,5-dimethylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Ethylsulfanyl)-2,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur-containing group to a thiol or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the pyrazine ring.
科学的研究の応用
3-(Ethylsulfanyl)-2,5-dimethylpyrazine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
作用機序
The mechanism of action of 3-(Ethylsulfanyl)-2,5-dimethylpyrazine involves its interaction with specific molecular targets. The sulfur-containing group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function.
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrazine: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
3-(Methylsulfanyl)-2,5-dimethylpyrazine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its physical and chemical behavior.
3-(Ethylsulfanyl)-2,6-dimethylpyrazine: Positional isomer with the methyl groups at different positions, affecting its reactivity and applications.
Uniqueness
3-(Ethylsulfanyl)-2,5-dimethylpyrazine is unique due to the presence of both ethyl and sulfur groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
特性
CAS番号 |
59021-09-9 |
|---|---|
分子式 |
C8H12N2S |
分子量 |
168.26 g/mol |
IUPAC名 |
3-ethylsulfanyl-2,5-dimethylpyrazine |
InChI |
InChI=1S/C8H12N2S/c1-4-11-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3 |
InChIキー |
WAWFPXRJPRGJRI-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC(=CN=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)


![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)

![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)

![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
